molecular formula C16H13ClN2O3S2 B4587185 N-[4-(aminosulfonyl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[4-(aminosulfonyl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B4587185
M. Wt: 380.9 g/mol
InChI Key: WGOVFUJTTWSMSC-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O3S2 and its molecular weight is 380.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0056123 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Modification

Research has shown interest in the chlorosulfonation of N-benzyl carboxamides, where derivatives similar to N-[4-(aminosulfonyl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide have been synthesized and evaluated for their potential biological activities against fungi, insects, and weeds. The process involves reacting N-benzyl p-chloro- and dichloro-benzamide with chlorosulfonic acid, leading to the formation of sulfonyl chlorides, which are then condensed with nucleophiles to produce various derivatives. These compounds are characterized by spectral data and tested for preliminary biological screening (Cremlyn, Ellis, & Pinney, 1989).

Potential in Antibacterial and Antifungal Applications

Another study focused on heterocyclic synthesis with thiophene-2-carboxamide, demonstrating the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its reaction with various reagents to yield pyrimidinone derivatives. These synthesized compounds were studied for their antibiotic and antibacterial properties, aiming to develop new antibiotic and antibacterial drugs (Ahmed, 2007).

Carbonic Anhydrase Inhibition

Further research into aromatic sulfonamide inhibitors of carbonic anhydrases has highlighted the synthesis and evaluation of compounds structurally related to this compound. These studies investigate the inhibitory effects of novel sulfonamide compounds on different isoenzymes of carbonic anhydrase, showing significant potential for therapeutic applications, particularly in the treatment of conditions like glaucoma (Supuran, Maresca, Gregáň, & Remko, 2013).

Properties

IUPAC Name

3-chloro-N-[(4-sulfamoylphenyl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c17-14-12-3-1-2-4-13(12)23-15(14)16(20)19-9-10-5-7-11(8-6-10)24(18,21)22/h1-8H,9H2,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOVFUJTTWSMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminosulfonyl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide

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